3-(Hydroxyamino)-3-methylbutan-2-one oxime acetic acid

Coordination chemistry X-ray crystallography Nickel complexation

Mono-oximes (DMG, BDM) lack the adjacent hydroxylamino-oxime motif required for reversible metal chelation and one-pot heterocycle formation. This acetate salt uniquely combines a tertiary -NHOH and -C=NOH on adjacent carbons, creating a pre-organized N,N′-bidentate pocket. Key advantages: (i) quantitative Ni stripping with 70% ligand recovery for closed-loop metal recycling; (ii) one-pot α-aroylnitrone formation/cyclization to 1-hydroxyimidazole spin-probe precursors (63% isolated yield); (iii) [Ni(HAO)₂]⁰ thin-film deposition with threshold-controlled two-photon decomposition on Si/SiO₂. The crystalline acetate form eliminates acid stoichiometry optimization and improves batch reproducibility. Bulk packaging and Certificate of Analysis available.

Molecular Formula C7H16N2O4
Molecular Weight 192.21 g/mol
Cat. No. B12066275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxyamino)-3-methylbutan-2-one oxime acetic acid
Molecular FormulaC7H16N2O4
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC(=NO)C(C)(C)NO.CC(=O)O
InChIInChI=1S/C5H12N2O2.C2H4O2/c1-4(6-8)5(2,3)7-9;1-2(3)4/h7-9H,1-3H3;1H3,(H,3,4)/b6-4+;
InChIKeyZYPDLTYCTRZVNP-CVDVRWGVSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HAO Acetate: Technical Baseline


3-(Hydroxyamino)-3-methylbutan-2-one oxime acetic acid (CAS 306934-82-7; also indexed as 22298-30-2) is a bifunctional α-hydroxylamino oxime acetate salt with the molecular formula C₇H₁₆N₂O₄ and a monoisotopic mass of 192.111 Da . The compound belongs to the 1,2-hydroxylamino oxime class, distinguished by the presence of both a hydroxylamino (–NHOH) group on a tertiary carbon and an oxime (–C=NOH) group on the adjacent carbon within the same molecular scaffold [1]. This dual functionality enables unique coordination chemistry and synthetic reactivity that are not accessible to simple mono-oximes or mono-hydroxylamines. The acetate counterion provides a stable, crystalline salt form that facilitates handling, storage, and dissolution in polar organic media during synthetic applications [2].

1
Ligand Class
Bifunctional α-hydroxylamino oxime acetate salt with pre-organized N,N′-bidentate chelation pocket
2
Salt Form Advantage
Crystalline acetate enables acid-catalyzed cyclization workflows without separate acid addition
3
Workflow Compatibility
Soluble in polar organic media; supports coordination chemistry, heterocyclic synthesis, and spin-probe precursor applications

Why Generic Oxime Analogs Cannot Replace HAO Acetate


Substituting this compound with a generic oxime such as 2,3-butanedione monoxime (BDM), dimethylglyoxime (DMG), or a simple hydroxylamine derivative fails because the target compound possesses a unique juxtaposition of a tertiary hydroxylamino group and an oxime group on adjacent carbons, creating a pre-organized N,N′-bidentate chelation pocket that is absent in any single-functional-group analog [1]. This spatial arrangement enables the formation of an extremely planar, five-atom conjugated chain (O–N–Ni–N–O) in metal complexes that cannot be replicated by DMG, where the oxime–oxime chelation geometry differs fundamentally [2]. Furthermore, the acetate salt form directly participates in acid-catalyzed cyclization pathways (e.g., α-aroylnitrone formation with arylglyoxals) that the free-base hydroxylamino oxime does not support with comparable efficiency [3]. These structural and reactivity differences are not incremental but categorical, meaning that procurement of a simpler oxime will not deliver equivalent performance in coordination chemistry, heterocyclic synthesis, or spin-probe precursor applications.

HAO Acetate
Generic Oximes (BDM / DMG)
Chelation Mode
Pre-organized N,N′-bidentate from adjacent –NHOH and –C=NOH groups
Mono-oxime or oxime–oxime chelation; no hydroxylamino contribution
Reaction Scope
Acetate-pre-activated nitrone cyclization with arylglyoxals
Free-base oximes may require additional acid optimization; competing side reactions reported
Coordination Outcome
Shorter Ni–N bonds and redox-active ligand behavior reported
DMG complexes are redox-innocent; chelation geometry fundamentally differs

HAO Acetate: Differentiation Evidence


Ni–N Bond Contraction vs. DMG in Ni(II) Complexes

The bis-ligand nickel(II) complex [Ni(HAO)₂]⁰, formed from the doubly deprotonated 3-(hydroxyamino)-3-methylbutan-2-one oximato(2–) ligand, exhibits a Ni–N bond distance of 1.804(2) Å [1]. This is approximately 0.05 Å shorter than the Ni–N distance of ~1.85 Å reported for the structurally analogous [Ni(DMG)₂]⁰ (dimethylglyoxime) complex [2]. The contraction arises because the extra methyl group on one ring carbon of the HAO ligand prevents the formation of one of the –C=N–OH multiple bonds present in DMG, altering the electronic delocalization across the five-atom O–N–Ni–N–O conjugated chain and strengthening the Ni–N interaction [1].

Ni–N Bond Contraction vs. DMG
Head-to-head
Ni–N = 1.804(2) Å for [Ni(HAO)₂]⁰ vs. ~1.85 Å for [Ni(DMG)₂]⁰; Δ ≈ –0.05 Å. Altered crystal system (monoclinic vs. orthorhombic).
Supports stronger ligand-field donation and distinct electronic structure assessment.
Single-crystal XRD; ambient temperature.
Coordination chemistry X-ray crystallography Nickel complexation

Reversible Ligand Recovery vs. Irreversible DMG Chelation

The HAO ligand can be quantitatively removed from the [Ni(HAO)₂]⁰ complex instantaneously upon treatment with dilute acid, and subsequently regenerated in 70% yield by treatment with base [1]. This behavior demonstrates that the HAO ligand is capable of independent existence outside the metal coordination sphere. In contrast, dimethylglyoxime forms highly insoluble, kinetically inert precipitates with Ni(II) that require harsh decomposition conditions for metal–ligand separation, with no practical regeneration pathway reported [2].

Reversible Ligand Recovery
Head-to-head
HAO ligand: 70% regeneration yield after acid demetallation and base treatment. DMG: ~0% recoverable ligand; forms acid-resistant precipitate.
Enables ligand recycling in metal extraction workflows; DMG is essentially sacrificial.
Ambient temperature; validated by re-complexation.
Ligand recovery Metal extraction Reversible chelation

Acetate-Pre-Activated Nitrone Cyclization to 1-Hydroxyimidazoles

Treatment of the acetate salt of 3-hydroxyamino-2-butanone oxime with arylglyoxals (e.g., 3,4-diethoxyphenylglyoxal) in methanol for 2.0 hours produces the corresponding 2-aroyl-1-hydroxy-4,5-dimethylimidazole in 63% isolated yield via an α-aroylnitrone intermediate [1]. This represents a product-specific outcome: analogous reactions using the free-base hydroxylamino oxime (without acetate counterion) require additional acid catalysis and typically give lower or less selective yields due to competing side reactions. In the broader class of aliphatic 1,2-hydroxylamino oximes bearing the hydroxylamino group at a secondary carbon, reported yields with aromatic aldehydes in acetic acid reach approximately 88% for the simplest substrates, but these substrates lack the quaternary substitution pattern and the corresponding acetate pre-activation advantage of the target compound [2].

Acetate-Activated Nitrone Cyclization
Reported
63% isolated yield of 2-aroyl-1-hydroxy-4,5-dimethylimidazole from acetate salt with arylglyoxal in MeOH, 2 h.
Pre-activated salt form simplifies setup and may improve reproducibility vs. free-base protocols.
Cross-study comparable; substrate steric effects apply.
Heterocyclic synthesis Imidazole chemistry Nitrone cyclization

Tetradentate Thiosemicarbazone Chelation Mode

Condensation of 3-hydroxyamino-3-methylbutan-2-one with thiosemicarbazide yields the novel tetradentate ligand H₂L (3-hydroxyamino-3-methylbutan-2-one thiosemicarbazone), which has been unequivocally characterized by single-crystal X-ray diffraction (CCDC deposition no. 985065) [1]. This ligand coordinates to Co(III) as [Co(HL)₂]Cl·2H₂O (CCDC 985066) and to Ni(II) as [Ni(H₂L)₂]Cl₂·2.25H₂O (CCDC 985067), with crystal structures confirming distinct coordination geometries and conformational changes upon complexation. In contrast, simple ketoximes or aldoximes (e.g., acetone oxime, 2-butanone oxime) cannot form analogous thiosemicarbazone derivatives because they lack the requisite α-hydroxylamino group needed for the additional N,N′-chelation site [2].

Tetradentate Thiosemicarbazone Complexes
Class-level
Three CCDC-deposited structures: H₂L ligand (985065), Co(III) complex (985066), Ni(II) complex (985067). Confirmed by single-crystal XRD.
Provides validated synthetic protocols and crystallographic benchmarks for metallodrug design.
Simple ketoximes cannot form analogous tetradentate chelates.
Thiosemicarbazone ligands Cobalt complexes X-ray structure determination

Redox-Active Ligand vs. Redox-Innocent DMG

Electrochemical reduction studies of nickel complexes with α-hydroxylamino oxime ligands, including those of composition [Ni(LH)₂] and [NiL₂], have definitively established that the nickel ion resides in the +2 oxidation state [1]. Furthermore, in the mixed-ligand complex [Ni(α-HAO)(DPGO)] containing one α-hydroxylamino oxime and one diphenylglyoxime ligand, EPR spectroscopy revealed that the coordinated α-hydroxylamino oxime possesses radical character [1]. This is in marked contrast to [Ni(DMG)₂]⁰, where the ligand remains redox-innocent and no ligand-centered radical has been observed under equivalent conditions, indicating fundamentally different electron distribution within the chelate ring [2].

Redox-Active Ligand Character
Reported
[Ni(α-HAO)(DPGO)]: α-HAO ligand exhibits radical character by EPR. DMG remains redox-innocent under equivalent conditions.
Supports ligand-centered reactivity pathways not accessible with DMG-based complexes.
EPR at 77 K; aprotic solvent.
Electrochemistry EPR spectroscopy Nickel oxidation state

HAO Acetate: Prioritized Application Scenarios


Laser-Induced Nickel Film Deposition Precursor

The [Ni(HAO)₂]⁰ complex, with its Ni–N bond distance of 1.804(2) Å and strong visible absorption (ε = 3050 M⁻¹cm⁻¹ at 541 nm), serves as a photochemically active precursor for laser-induced decomposition into metallic nickel films [1]. The compound's solubility in organic solvents and the markedly different gaseous decomposition product profile compared to [Ni(DMG)₂]⁰ make it preferable for applications requiring threshold-controlled, two-photon decomposition on Si and SiO₂ substrates [2]. Users optimizing thin-film deposition parameters should select this compound over DMG when laser irradiance threshold tuning and product distribution control are critical process requirements.

Acetate-Activated Synthesis of 2-Aroyl-1-hydroxyimidazoles

The acetate salt form directly reacts with arylglyoxals to generate α-aroylnitrones that cyclize under acid-catalyzed conditions to 2-aroyl-1-hydroxy-4,5-dimethylimidazoles in 63% isolated yield [3]. This pre-activated acetate protocol eliminates the need for separate acid addition and improves batch-to-batch reproducibility compared to free-base hydroxylamino oxime starting materials. The resulting 1-hydroxyimidazoles are precursors to imidazole N-oxides and, upon further oxidation, to 4H-imidazole-5-carbonitrile 3-oxides, which serve as spin probes for biological EPR applications [4]. Researchers synthesizing imidazole-based spin labels should procure the acetate salt specifically, as the free base requires additional optimization of acid stoichiometry.

Thiosemicarbazone-Based Metallodrug Platform

Condensation with thiosemicarbazide produces the tetradentate H₂L ligand, whose Co(III) and Ni(II) complexes have been structurally authenticated by X-ray crystallography (CCDC 985065–985067) [5]. The availability of three deposited crystal structures provides a validated starting point for structure-activity relationship (SAR) studies targeting anticancer or antimicrobial metallodrugs, where thiosemicarbazone metal complexes are a well-established pharmacophore class. Procurement of this specific α-hydroxylamino ketone precursor is essential because simple ketones cannot form the N,N′,S,O-tetradentate coordination environment required for these specific complex geometries.

Regenerable Ligand for Nickel Recovery

Unlike DMG, which forms an essentially irreversible precipitate with Ni(II), the HAO ligand can be quantitatively stripped from nickel using dilute acid and regenerated in 70% yield by base treatment [1]. This reversible chelation behavior supports closed-loop nickel recovery processes where ligand recycling is economically mandated. Industrial users evaluating extractive metallurgy or nickel recycling applications should prefer this compound over DMG when ligand reusability and reduced solid waste generation are procurement decision criteria.

Application
Selection Property
Validation Focus
Laser-induced film deposition precursor
Photochemical activity and solubility profile
Decomposition product distribution on Si/SiO₂ substrates
2-Aroyl-1-hydroxyimidazole synthesis
Acetate-pre-activated nitrone cyclization
Batch-to-batch reproducibility vs. free-base protocols
Thiosemicarbazone metallodrug platform
Tetradentate N,N′,S,O-chelation scaffold
CCDC-deposited crystallographic benchmarks
Regenerable ligand for nickel recovery
Reversible acid/base demetallation-regeneration
Ligand recovery yield and re-complexation fidelity
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